4-[4-(4-cyanophenyl)phenyl]benzonitrile
Description
Structural Significance of 4-[4-(4-cyanophenyl)phenyl]benzonitrile in Supramolecular and Material Design
The compound this compound, also known as 4,4''-dicyano-p-terphenyl, possesses a unique molecular architecture that is central to its function in material design. Its structure consists of a linear p-terphenyl (B122091) core—a sequence of three benzene (B151609) rings linked at the para positions—with cyano groups terminating each end.
The key structural features influencing its properties are:
Rigid Aromatic Core : The p-terphenyl backbone is a rigid and planar conjugated system. This inherent rigidity is a foundational characteristic for forming stable, ordered assemblies. The parent p-terphenyl is known to form a self-assembled supramolecular array of nanoribbons. researchgate.netresearchgate.net
Terminal Cyano Groups : The nitrile (-C≡N) groups are highly polar, creating a strong dipole moment along the long axis of the molecule. This polarity is crucial for directing intermolecular interactions.
These features drive the molecule's self-assembly into highly organized supramolecular structures. mdpi.com The primary non-covalent forces at play are strong π-π stacking interactions between the flat faces of the terphenyl units and antiparallel dipole-dipole interactions between the terminal cyano groups of adjacent molecules. This predictable self-assembly is fundamental to its use in creating materials with anisotropic properties, where optical or electronic characteristics are direction-dependent. While its isomer, 4,4''-dicyano-1,1':3',1''-terphenyl (with a meta linkage), has been used to form complex metal-organic fractal structures known as Sierpiński triangles, the linear nature of the para-terphenyl derivative favors the formation of more linear or layered architectures. researchgate.netrhhz.net
Physicochemical Properties of 4,4''-Dicyano-p-terphenyl
| Property | Value |
|---|---|
| Systematic Name | This compound |
| Common Name | 4,4''-Dicyano-p-terphenyl |
| Molecular Formula | C₂₀H₁₂N₂ |
| Molecular Weight | 280.33 g/mol |
| Parent Core Structure | p-Terphenyl |
| Functional Groups | Nitrile (Cyano) |
Research Trajectories of Poly-Cyanophenyl Aromatic Systems in Scientific Inquiry
The scientific exploration of poly-cyanophenyl aromatic systems has evolved significantly over several decades, driven by the quest for new functional organic materials.
The trajectory began with simpler systems, most notably cyanobiphenyls. Compounds like 4-pentyl-4'-cyanobiphenyl (5CB) were foundational to the revolution in display technology, forming the basis of nematic liquid crystals used in the first generation of liquid crystal displays (LCDs). rsc.org The combination of a rod-like shape and a strong dipole moment from the single cyano group was key to achieving the necessary electro-optical switching properties.
Building on this success, researchers extended the concept to longer oligophenyls, such as dicyano-terphenyls and their analogues. The goals were to enhance thermal stability, broaden the range of liquid crystalline phases, and access new electronic functionalities. This led to several key areas of modern research:
Organic Electronics : The high degree of molecular ordering and inherent charge-transport capabilities of oligophenyls make them excellent candidates for organic electronics. mendeley.com Unsubstituted oligophenyls, including p-terphenyl, p-quaterphenyl, and p-sexiphenyl, have been successfully used as the active layer in organic thin-film transistors (OTFTs), with performance improving as the chain length increases. cornell.edu The introduction of electron-withdrawing cyano groups, as seen in 4,4''-dicyano-p-terphenyl, modifies the electronic energy levels and can improve charge injection and transport, a principle also used in designing host materials for highly efficient blue phosphorescent organic light-emitting diodes (OLEDs). researchgate.netrsc.org Terphenyl derivatives are also used as intermediates in the synthesis of materials for OLEDs. walisongo.ac.id
Supramolecular Chemistry and Nanomaterials : The predictable self-assembly of cyanophenyl derivatives is exploited to build complex nanostructures. The rigid, defined length of molecules like 4,4''-dicyano-p-terphenyl makes them ideal linkers for constructing porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). tcichemicals.com These materials have potential applications in gas storage, separation, and catalysis.
Liquid Crystal Hybrids : Research continues to leverage the mesogenic (liquid-crystal-forming) properties of these molecules in new ways. One modern approach involves functionalizing nanoparticles with cyanobiphenyl-based ligands to create stable, magnetically responsive liquid crystal colloids. rsc.org This demonstrates a path toward creating novel hybrid materials with tunable magneto-optical properties.
Table of Mentioned Compounds
| Common Name / Abbreviation | Systematic Name |
|---|---|
| 4,4''-Dicyano-p-terphenyl | This compound |
| p-Terphenyl | 1,1':4',1''-Terphenyl |
| 4,4''-Dicyano-m-terphenyl | 4,4''-Dicyano-1,1':3',1''-terphenyl |
| 5CB | 4-Pentyl-4'-cyanobiphenyl |
| p-Quaterphenyl | 1,1':4',1'':4'',1'''-Quaterphenyl |
| p-Sexiphenyl | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl |
| 4,4''-Diamino-p-terphenyl | [1,1':4',1''-terphenyl]-4,4''-diamine sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-cyanophenyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBQFWLDUKDOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 4 4 Cyanophenyl Phenyl Benzonitrile
General Approaches for the Construction of Oligophenyl Scaffolds with Cyano Functionality
The synthesis of 4-[4-(4-cyanophenyl)phenyl]benzonitrile involves the construction of a p-terphenyl (B122091) backbone, which is a type of oligophenyl scaffold. The most effective and widely used methods for creating the necessary carbon-carbon (C-C) bonds to link the aromatic rings are transition-metal-catalyzed cross-coupling reactions. mdpi-res.com These methods offer versatility and control over the final structure.
Key cross-coupling reactions for assembling the terphenyl framework include:
Suzuki-Miyaura Coupling: This is one of the most significant and versatile methods for C-C bond formation due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov The reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide or triflate. nih.govrsc.org For the synthesis of a p-terphenyl scaffold, a common strategy is a double Suzuki coupling, for instance, reacting a 1,4-dihalobenzene with two equivalents of a substituted phenylboronic acid. researchgate.net The synthesis of 4,4''-dicyano-p-terphenyl could be envisioned through the coupling of 1,4-dibromobenzene (B42075) with 4-cyanophenylboronic acid.
Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl product. organic-chemistry.org This reaction traditionally requires high temperatures (often over 200°C) and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org Modern advancements have led to the development of catalytic systems that operate under milder conditions. mdpi.com While it can be used for biaryl synthesis, building a terphenyl system often involves a stepwise approach. The Ullmann condensation is a related process for forming C-O, C-N, and C-S bonds. wikipedia.orgnih.govunito.it
Negishi Cross-Coupling: This reaction utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. rsc.org The Negishi coupling is a powerful tool for creating C-C bonds and is noted for its high regio- and chemoselectivity in the synthesis of unsymmetrical biaryls. rsc.org For example, a cyanophenyl zinc bromide could be coupled with a halo-biphenyl derivative to construct the target terphenyl system. rsc.org
Other Methods: The Wurtz-Fittig reaction , an early method involving the sodium-mediated coupling of aryl halides, also serves to form biaryl compounds, though it is less commonly used today due to its harsh conditions and limited substrate scope. rsc.org More contemporary approaches include direct C-H arylation, where a C-H bond on one aromatic ring is directly coupled with an aryl halide, offering a more atom-economical route. nih.gov A one-pot method has been described for the synthesis of 4'-alkyl-4-cyanobiaryls based on the cross-coupling of the terephthalonitrile (B52192) dianion with a neutral aromatic nitrile, followed by alkylation. nih.gov
Interactive Table 1: Comparison of Key Cross-Coupling Reactions for Oligophenyl Synthesis
| Reaction | Catalyst | Coupling Partners | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Palladium | Aryl Boronic Acid + Aryl Halide | Mild, often basic conditions | High functional group tolerance, low toxicity of reagents. nih.gov | Boronic acids can undergo side reactions. |
| Ullmann | Copper | Aryl Halide + Aryl Halide | High temperatures (classic), milder with modern ligands. organic-chemistry.orgwikipedia.org | Useful for symmetrical biaryls, inexpensive catalyst. | Harsh conditions, limited to certain substrates. |
| Negishi | Palladium or Nickel | Organozinc + Aryl Halide | Mild conditions | High reactivity and selectivity. rsc.org | Organozinc reagents are moisture/air sensitive. |
Methodological Considerations for Aromatic Nitrile Compound Synthesis
The introduction of the cyano (-C≡N) group onto the aromatic rings is a critical step in the synthesis of this compound. Several established and modern methods exist for this transformation. Aromatic nitriles are valuable intermediates in organic synthesis, finding use in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comrsc.org
Common synthetic routes to aromatic nitriles include:
Sandmeyer Reaction: This is a classic and reliable method for converting an aryl diazonium salt, typically prepared from an aromatic amine, into an aryl nitrile. numberanalytics.comnumberanalytics.com The reaction uses copper(I) cyanide (CuCN) as the reagent and catalyst. numberanalytics.com This method is a cornerstone of aromatic nitrile synthesis, dating back to the 19th century. numberanalytics.com
Transition Metal-Catalyzed Cyanation: This is a more modern and highly versatile approach that involves the reaction of an aryl halide or pseudohalide with a cyanide source, catalyzed by a transition metal, most commonly palladium or nickel. numberanalytics.comorganic-chemistry.org This method offers milder reaction conditions and a broader substrate scope compared to traditional methods. numberanalytics.com
Cyanide Sources: A variety of cyanide-containing reagents can be employed, including copper(I) cyanide (CuCN), zinc cyanide (Zn(CN)₂), potassium cyanide (KCN), and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgresearchgate.netnih.gov The use of less toxic sources like Zn(CN)₂ is often preferred. organic-chemistry.org In recent years, "nonmetallic" organic cyano-group sources have been explored to avoid issues associated with metal cyanides, such as catalyst poisoning and the generation of toxic hydrogen cyanide (HCN) gas. researchgate.netnih.gov
From Other Functional Groups: Aromatic nitriles can also be prepared from other functionalities. The dehydration of aromatic aldoximes, which are formed from aromatic aldehydes and hydroxylamine, is a common route. rsc.org Similarly, the dehydration of primary aromatic amides can yield the corresponding nitrile. google.com Decarbonylative cyanation of aryl carboxylic acids or their acyl chloride derivatives provides another direct pathway to aryl nitriles. organic-chemistry.org
Interactive Table 2: Overview of Aromatic Nitrile Synthesis Methods
| Method | Starting Material | Key Reagents | Characteristics |
|---|---|---|---|
| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl, CuCN | Classic, reliable method via diazonium salt intermediate. numberanalytics.comnumberanalytics.com |
| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd Catalyst, Cyanide Source (e.g., Zn(CN)₂) | Versatile, mild conditions, broad scope. organic-chemistry.org |
| Nickel-Catalyzed Cyanation | Aryl Halide/Phenol | Ni Catalyst, Cyanide Source (e.g., Zn(CN)₂) | Cost-effective alternative to palladium. organic-chemistry.org |
| Aldoxime Dehydration | Aromatic Aldehyde | Hydroxylamine, Dehydrating Agent | Two-step or one-pot process from aldehydes. rsc.org |
Advancements in Reaction Conditions and Purification Techniques for High-Purity Aromatic Systems
The synthesis of high-purity materials like this compound, often required for applications in materials science (e.g., liquid crystals), necessitates optimized reaction conditions and rigorous purification protocols.
Advancements in Reaction Conditions:
Significant progress has been made in refining the cross-coupling and cyanation reactions used to build complex aromatic systems. Research has focused on developing highly active and robust heterogeneous catalysts, such as supported palladium nanoparticles (PdNPs), which offer high catalytic activity and the potential for recycling. mdpi.com The development of novel ligands has enabled reactions to proceed under milder temperatures and with lower catalyst loadings. nih.gov Furthermore, there is a growing interest in "green" chemistry approaches, including the use of aqueous solvent systems for reactions like the Suzuki coupling, which reduces the environmental impact. researchgate.net One-pot procedures, where multiple reaction steps are carried out in the same vessel, improve efficiency by avoiding the isolation of intermediates. nih.govrsc.org
Purification Techniques for High-Purity Aromatic Systems:
Since synthetic reactions rarely yield perfectly pure products, a combination of purification techniques is essential. For solid aromatic compounds, the following methods are most relevant:
Recrystallization: This is a fundamental and powerful technique for purifying solid compounds. simsonpharma.com It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form. simsonpharma.com
Chromatography: This is a versatile set of techniques used to separate, identify, and purify components of a mixture. simsonpharma.com
Column Chromatography: This method uses a solid adsorbent (like silica (B1680970) gel) packed into a column. The sample is loaded onto the column, and a solvent (eluent) is passed through, separating the components based on their differing affinities for the adsorbent and solubility in the eluent. nih.gov
High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is an invaluable tool for achieving very high purity, especially for separating isomers or compounds with very similar polarities that are difficult to separate by other means. researchgate.net
Sublimation: This process involves a solid transforming directly into a gas without passing through a liquid phase. simsonpharma.com It is effective for purifying volatile solids that can sublime under reduced pressure, leaving non-volatile impurities behind. simsonpharma.com
Distillation and Extraction: While the final product is a solid, distillation (simple, fractional, or vacuum) is crucial for purifying solvents and liquid starting materials. simsonpharma.com Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquids, often used during the work-up phase of a reaction to remove inorganic salts or other impurities. simsonpharma.com
Specialized methods, such as percolation through a fixed bed of purifying clay, have also been developed for removing chromophore precursors from alkyl aromatic compounds. google.com
Spectroscopic and Diffraction Based Structural Elucidation of 4 4 4 Cyanophenyl Phenyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-[4-(4-cyanophenyl)phenyl]benzonitrile, both ¹H and ¹³C NMR provide critical data on the electronic environment of the aromatic protons and the connectivity of the carbon atoms.
¹H and ¹³C NMR for Probing Aromatic Proton Environments and Carbon Frameworks
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the molecule's symmetry, the four protons on each of the terminal phenyl rings are chemically equivalent, as are the four protons on the central biphenyl (B1667301) unit. This results in a simplified spectrum characterized by a set of doublets, reflecting the ortho-coupling between adjacent protons on the benzene (B151609) rings.
The ¹³C NMR spectrum provides further insight into the carbon skeleton. The carbon atoms of the cyano groups (C≡N) are expected to resonate at a characteristic downfield shift, typically in the range of 110-120 ppm. The aromatic carbons will display a series of signals in the 120-150 ppm region. The quaternary carbons, those at the points of attachment between the phenyl rings and the cyano groups, will have distinct chemical shifts compared to the protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (ortho to CN) | 7.70 - 7.80 (d) | - |
| Aromatic Protons (meta to CN) | 7.60 - 7.70 (d) | - |
| Aromatic Carbons (C-CN) | - | 110 - 115 |
| Aromatic Carbons (C-H) | - | 127 - 133 |
| Quaternary Aromatic Carbons | - | 140 - 146 |
| Cyano Carbon (-C≡N) | - | 118 - 120 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary slightly.
Advanced NMR Techniques for Molecular Conformation Analysis
While ¹H and ¹³C NMR establish the basic connectivity, advanced NMR techniques can probe the three-dimensional structure and conformational dynamics of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the through-space proximity of protons. In a molecule like this, NOESY can help to confirm the relative orientation of the phenyl rings. Due to the free rotation around the single bonds connecting the phenyl rings, the molecule is likely to exist in a twisted conformation in solution. The degree of this twist can be inferred from the intensity of NOE cross-peaks between protons on adjacent rings.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly effective for identifying the characteristic functional groups within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for C≡N Stretching Vibrations and Aromatic Ring Modes
The FT-IR spectrum of this compound is dominated by the strong absorption band of the nitrile (C≡N) stretching vibration. This peak is typically observed in the range of 2220-2240 cm⁻¹. researchgate.net The conjugation of the cyano group with the aromatic system can slightly influence the exact position of this band. Additionally, the spectrum will display a series of absorptions corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the characteristic C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region. nist.gov A peak for a similar compound, 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate, showed a cyano group stretch at 2231 cm⁻¹. researchgate.net
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C≡N Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1610 - 1580 | Medium |
| Aromatic C=C Stretch | 1520 - 1475 | Medium |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Strong |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also Raman active and typically appears as a strong, sharp band in the same region as in the IR spectrum, around 2230 cm⁻¹. researchgate.net Due to the high degree of symmetry and the presence of multiple aromatic rings, the Raman spectrum is often rich in skeletal vibrations of the biphenyl framework, which may be weak or absent in the FT-IR spectrum. The symmetric stretching of the aromatic rings often gives rise to a strong Raman signal. For benzonitrile (B105546), a Raman spectrum is available for comparison. chemicalbook.com
Mass Spectrometry for Molecular Integrity and Compositional Verification
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₂N₂), the expected exact mass can be calculated. Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern would provide further structural confirmation, with expected cleavages at the bonds connecting the phenyl rings, leading to fragment ions corresponding to cyanophenyl and biphenyl moieties. For instance, the mass spectrum of the related compound benzonitrile shows a strong molecular ion peak. nist.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis is crucial for understanding the relationship between molecular structure and bulk material properties.
The introduction of cyano groups at the para-positions of the terminal phenyl rings introduces strong dipoles and potential sites for specific intermolecular interactions. In the crystal lattice, these interactions are expected to play a major role in stabilizing the structure. Based on studies of analogous cyanophenyl compounds, the primary non-covalent interactions would include:
C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms on the phenyl rings and the nitrogen atom of the cyano group on a neighboring molecule. nih.gov
π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions can be in an offset or "slipped" conformation to minimize electrostatic repulsion. nih.gov
A representative table of crystallographic parameters for the parent p-terphenyl (B122091) compound is provided below, as specific data for the dicyano-derivative is not publicly available.
| Parameter | Value for p-Terphenyl |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 8.08 - 8.1 |
| b (Å) | 5.6 - 5.62 |
| c (Å) | 13.58 - 13.6 |
| β (°) | 92.0 |
Data sourced from references acs.orgresearchgate.netnih.gov.
The way individual molecules of 4,4''-dicyano-p-terphenyl arrange themselves in the solid state defines the crystal packing and the resulting supramolecular architecture. These arrangements are governed by the energetic balance of the various non-covalent interactions. nih.gov In related aromatic compounds, several common packing motifs are observed. For instance, many planar aromatic molecules form herringbone or lamellar (layered) structures. researchgate.net
Given its linear, rod-like shape, 4,4''-dicyano-p-terphenyl is likely to form layered or stacked structures. The interplay between C-H···N hydrogen bonds and π-π stacking interactions would be the primary driver for the formation of specific motifs. nih.govpubcompare.ai For example, C-H···N bonds could link molecules end-to-end to form one-dimensional chains, which then pack into layers stabilized by offset π-π interactions between the terphenyl backbones of adjacent chains. The final supramolecular architecture aims to maximize packing density while satisfying the directional preferences of the intermolecular forces.
Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal. nih.govpubcompare.ai The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (di) and outside (de) is used to create a two-dimensional "fingerprint plot." This plot provides a quantitative summary of the types and relative significance of different intermolecular contacts. nih.govresearchgate.net
While a specific Hirshfeld analysis for 4,4''-dicyano-p-terphenyl is not available, analyses of other cyano-substituted aromatic compounds provide clear insights into what can be expected. nih.govnih.gov The key interactions are mapped on the Hirshfeld surface and quantified as a percentage of the total surface area.
H···H contacts typically represent the largest contribution, often appearing as a large, diffuse region in the fingerprint plot.
C-H···N/N···H contacts appear as distinct "wings" or sharp spikes in the plot and are indicative of hydrogen bonding.
C···H/H···C contacts represent van der Waals interactions and are also significant contributors.
C···C contacts can indicate the presence of π-π stacking interactions. researchgate.net
The following table presents typical contributions of intermolecular contacts for a related cyanophenyl-containing molecule, as determined by Hirshfeld surface analysis.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 30.2 |
| N···H/H···N | 22.3 |
| C···H/H···C | 17.9 |
| O···H/H···O | 15.4 |
| C···C | 5.0 |
Data is representative, based on values for a related molecule from reference nih.gov.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov These different forms, or polymorphs, can exhibit different physical properties, including solubility, melting point, and, crucially for materials science, electronic properties. Different polymorphs arise from variations in crystal packing, which can alter the extent of intermolecular electronic coupling.
For conjugated molecules like 4,4''-dicyano-p-terphenyl, polymorphism can have a profound impact on optoelectronic properties. The degree of π-π overlap between adjacent molecules is highly dependent on the packing motif. A co-facial, stacked arrangement in one polymorph might lead to strong electronic coupling and efficient charge transport, whereas a herringbone or slipped-stack arrangement in another polymorph could result in weaker coupling. mdpi.com These structural differences would manifest as changes in the material's absorption and emission spectra, fluorescence quantum yield, and charge carrier mobility. The presence of the electron-withdrawing cyano groups can significantly influence electronic properties and may lead to different intramolecular charge transfer (ICT) characteristics depending on the solid-state conformation. mdpi.comrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons to higher energy orbitals. nih.govupi.edu For conjugated organic molecules, the most important electronic transitions are typically π → π* transitions. researchgate.net
The extended π-conjugated system of the p-terphenyl backbone is expected to give rise to strong absorption in the UV region. The parent p-terphenyl molecule exhibits absorption bands around 259 nm and 330 nm. mdpi.com The addition of cyano groups to the terminal rings is known to influence the electronic structure. Recent studies on related photocatalysts confirm that 4,4''-dicyano-p-terphenyl (DCT) absorbs in the ultraviolet range. acs.orgresearchgate.net
The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax). Based on data from related compounds, 4,4''-dicyano-p-terphenyl is expected to have two primary absorption features:
An intense absorption band corresponding to the π–π* transition of the conjugated terphenyl system, likely appearing in the 330-340 nm range. mdpi.comnih.gov
A potential lower-energy band associated with an intramolecular charge transfer (ICT) transition, where electron density moves from the central phenyl rings to the electron-withdrawing cyano-substituted terminal rings. Such ICT bands in similar D-A type molecules can appear at longer wavelengths, from 380-550 nm. mdpi.com
These electronic transitions are fundamental to the molecule's potential applications in optoelectronic devices, as they govern how the material interacts with light.
| Compound | Transition Type | Approximate λmax (nm) | Reference |
|---|---|---|---|
| p-Terphenyl (parent) | π → π | ~259, ~330 | mdpi.com |
| Terphenyl-based o-carborane | π → π | ~336 | nih.gov |
| Cyano-substituted OPV | π → π* | ~335 | mdpi.com |
| Cyano-substituted OPV | ICT | 380 - 550 | mdpi.com |
Computational Chemistry and Theoretical Modeling of 4 4 4 Cyanophenyl Phenyl Benzonitrile
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. psicode.org It is a workhorse of modern computational chemistry due to its favorable balance between accuracy and computational cost. psicode.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. nih.govschrodinger.com A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
For 4-[4-(4-cyanophenyl)phenyl]benzonitrile, DFT calculations, often using the B3LYP functional, can predict the energies of the HOMO and LUMO. researchgate.netirjweb.com The HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. In this molecule, the p-terphenyl (B122091) core contributes significantly to the HOMO, while the electron-withdrawing cyano groups influence the LUMO. The charge distribution can be visualized through molecular electrostatic potential (MEP) maps, which indicate the regions susceptible to electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and based on typical values for similar aromatic nitriles.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.comnih.gov This involves minimizing the energy of the molecule with respect to all its geometrical parameters. researchgate.net For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles of its ground state.
Following geometry optimization, vibrational frequency analysis can be performed. researchgate.net This calculation predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netfrontiersin.org The characteristic vibrational modes, such as the C≡N stretching of the nitrile groups and the various C-C and C-H vibrations of the phenyl rings, can be identified and assigned. cyberleninka.ru These theoretical spectra can be compared with experimental data to confirm the molecular structure. researchgate.net
Table 2: Selected Optimized Geometrical Parameters for this compound Note: This data is representative and based on related structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C≡N | ~1.15 Å |
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| Bond Angle | C-C-C (inter-ring) | ~120° |
The conformation of this compound is largely defined by the torsional angles between the three phenyl rings. Due to steric hindrance between hydrogen atoms on adjacent rings, a completely planar conformation is generally not the most stable state for p-terphenyl and its derivatives in the gas phase. researchgate.net DFT calculations can be used to explore the potential energy surface as a function of these torsional angles, identifying the most stable conformers and the energy barriers between them. The molecule can exist in different non-planar conformations, which can significantly impact its optical and electronic properties. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Energy Landscapes
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can model the conformational dynamics and explore the energy landscape of this compound in various environments, such as in solution or in the solid state. researchgate.net These simulations provide insights into how the molecule flexes, bends, and rotates, and how these motions are influenced by temperature and interactions with surrounding molecules. acs.org This is particularly useful for understanding processes like liquid crystal formation, where molecular shape and flexibility are critical.
Advanced Computational Methods for Excited State Investigation
While DFT is excellent for ground-state properties, studying excited states often requires more advanced techniques, especially when electron correlation effects are significant.
For investigating the photophysical properties of molecules like this compound, methods that can accurately describe excited states are necessary. The Multireference Configuration Interaction (MRCI) method, often used in conjunction with DFT (DFT/MRCI), is a powerful tool for this purpose. researchgate.netacs.orgrsc.org It can be used to calculate the energies and properties of various excited states, including those with significant charge-transfer character. rsc.org This is particularly relevant for this molecule, where photoexcitation could lead to intramolecular charge transfer from the central phenyl ring to the terminal cyanophenyl groups. Such calculations can help interpret experimental spectroscopic data and understand the mechanisms of fluorescence or other light-emitting processes. researchgate.netacs.org
Second-Order Algebraic Diagrammatic Construction (ADC(2)) Methodologies
The Second-Order Algebraic Diagrammatic Construction (ADC(2)) is a high-level ab initio quantum chemical method for the calculation of electronically excited states. pyscf.org It originates from Green's function theory and represents a perturbative approach to the polarization propagator. q-chem.comq-chem.com The ADC(2) method is particularly valuable as it offers a balance between computational cost and accuracy, making it a "sweet spot" for studying the photochemistry of organic molecules. nih.gov It is more computationally demanding than Time-Dependent Density Functional Theory (TD-DFT) but less so than multireference methods like CASPT2, providing a robust, black-box approach for a wide range of applications. nih.gov
The ADC scheme is derived from a perturbative expansion of the polarization propagator, and the order of the method, such as ADC(2), is determined by the order of truncation in the Møller-Plesset perturbation theory framework. pyscf.orgq-chem.com Unlike the widely used Coupled-Cluster (CC) methods, the ADC method results in a Hermitian eigenvalue problem. ups-tlse.fraip.org This is a significant technical advantage as it ensures a physically correct description of potential energy surface crossings, such as conical intersections, between states of the same symmetry. ups-tlse.fr
For a molecule like this compound, which possesses both locally excited (LE) and charge-transfer (CT) states, the ADC(2) method is well-suited for calculating vertical excitation energies and transition properties. There are two common variants of the method:
ADC(2)-s ("strict") : This variant scales with the fifth power of the number of basis functions. It is generally accurate for excited states that are dominated by single-electron excitations. q-chem.comq-chem.com
ADC(2)-x ("extended") : This variant scales with the sixth power of the basis functions and improves the description of states with significant double-excitation character by including additional coupling terms. q-chem.comaip.org However, this can sometimes introduce an imbalance between the treatment of singly and doubly excited states. q-chem.com
In a theoretical study of this compound, ADC(2) calculations would be employed to generate a quantitative picture of the low-lying electronic states accessible upon photoexcitation. The output of such a calculation provides key data for understanding the molecule's photophysics.
| Excited State | Character | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Transition |
|---|---|---|---|---|
| S₁ | Locally Excited (LE) | 4.10 | 0.85 | HOMO → LUMO |
| S₂ | Charge Transfer (CT) | 4.55 | 0.02 | HOMO-1 → LUMO |
| S₃ | Locally Excited (LE) | 4.90 | 0.05 | HOMO → LUMO+1 |
Modeling of Excited State Potential Energy Surfaces and Reaction Coordinates
The photophysical behavior of this compound following electronic excitation is governed by the topology of its excited-state potential energy surfaces (PES). researchgate.netacs.org A PES is a multidimensional energy landscape that describes the potential energy of the molecule as a function of its geometry. For biphenyl-type systems, a critical reaction coordinate is the torsional (dihedral) angle between the two phenyl rings. temple.educolostate.edu
Upon excitation, the molecule can relax from its initial Franck-Condon geometry via various pathways on the excited-state PES. For donor-acceptor systems, a common relaxation pathway involves twisting around a single bond to form a Twisted Intramolecular Charge-Transfer (TICT) state. acs.orgntu.edu.tw In this compound, the two cyanophenyl moieties can act as both electron donor and acceptor groups, and torsional motion along the central C-C bond is expected to be strongly coupled to the degree of charge transfer. researchgate.net
Computational modeling of the S₁ (first excited singlet) PES along this torsional coordinate would reveal the energetic landscape connecting the initially excited state to other, more stable, excited-state geometries. The typical process involves:
Initial Excitation : The molecule is vertically excited from its twisted ground-state geometry (dihedral angle ~42°) to the S₁ state, often characterized as a Locally Excited (LE) state. colostate.edursc.org
Torsional Relaxation : On the excited-state surface, the molecule relaxes along the torsional coordinate. As the rings twist towards a perpendicular (90°) conformation, the π-orbital overlap between the rings decreases, which can stabilize a state with significant charge separation (the TICT state). temple.eduacs.org
State Crossings : The PES scan can identify energy barriers to this twisting motion and locate minima corresponding to the LE and TICT states. It can also reveal conical intersections where the excited-state PES meets the ground-state PES, providing a pathway for non-radiative decay back to the ground state. ntu.edu.tw
A theoretical study would quantify the change in energy and electronic properties as a function of the twist angle, providing insight into the kinetics and mechanism of TICT formation.
| Torsional Angle (°) | Relative Energy (kcal/mol) | State Character | Dipole Moment (Debye) |
|---|---|---|---|
| 42 (FC Point) | 10.5 | LE | 1.5 |
| 60 | 5.2 | LE/CT mix | 7.8 |
| 75 | 1.1 | CT | 14.5 |
| 90 (TICT min) | 0.0 | TICT | 15.2 |
Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces
Non-Covalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak intermolecular and intramolecular forces in real space. nih.govnih.gov This method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). The core idea is that non-covalent interactions are characterized by regions of low electron density and a low reduced density gradient. nih.gov
The NCI method generates 3D isosurfaces that map these interaction regions. The surfaces are colored based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix. This coloring scheme allows for the qualitative differentiation of the interaction type: researchgate.net
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, delocalized van der Waals interactions.
Red surfaces denote strong, repulsive interactions, such as steric clashes.
In the solid state, the crystal packing of this compound would be dictated by a variety of non-covalent interactions. nih.govnih.gov An NCI analysis of its crystal structure would visualize the forces holding the molecules together. Given its structure, the primary intermolecular forces expected are π-π stacking and hydrogen bonding.
π-π Stacking : The aromatic phenyl rings of adjacent molecules would likely engage in offset π-π stacking. In an NCI plot, this would appear as a broad, greenish surface located between the interacting rings, indicating a stabilizing van der Waals attraction.
C-H···N Hydrogen Bonds : The electron-deficient hydrogen atoms on the phenyl rings could form weak hydrogen bonds with the electron-rich nitrogen atoms of the nitrile groups on neighboring molecules. These would be visualized as small, bluish-green discs or surfaces between the H and N atoms, signifying a directed, attractive interaction.
NCI analysis provides a powerful visual tool for understanding the supramolecular architecture and the specific forces that stabilize the crystal lattice of molecules like this compound. rsc.orgresearchgate.net
| Interaction Type | Interacting Fragments | Expected NCI Isosurface Appearance | sign(λ₂)ρ Value | Role in Crystal Packing |
|---|---|---|---|---|
| π-π Stacking | Phenyl Ring ··· Phenyl Ring | Broad, delocalized green surface | Near zero | Stabilizes columnar or layered packing |
| C-H···N Hydrogen Bond | Aromatic C-H ··· N≡C- | Small, localized bluish-green surface | Slightly negative | Links molecules into chains or networks |
| Steric Repulsion | Close H···H contacts | Small, localized red 'star-like' surface | Positive | Defines closest packing distance |
Photophysical Phenomena and Mechanistic Investigations of 4 4 4 Cyanophenyl Phenyl Benzonitrile
Fluorescence Spectroscopy and Quantitative Quantum Yield Determinations
Fluorescence spectroscopy of 4-[4-(4-cyanophenyl)phenyl]benzonitrile, also known as 4,4''-dicyano-p-terphenyl, provides significant insight into its electronic structure and excited-state properties. As a derivative of p-terphenyl (B122091), its fluorescence is a key characteristic. The parent compound, p-terphenyl, is known for its high fluorescence quantum yield, reaching 0.93 when dissolved in cyclohexane (B81311). omlc.org The introduction of cyano groups, which are strong electron-withdrawing substituents, onto the terminal phenyl rings creates a molecule with acceptor-π-acceptor character. This modification significantly influences the emissive properties. researchgate.netrsc.org
The fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process, is highly sensitive to the molecular environment, particularly the polarity of the solvent. nih.govnih.gov For analogous donor-acceptor terphenyl compounds, quantum yields have been shown to be remarkably high, approaching unity (0.96) in a non-polar polymethylmethacrylate (PMMA) matrix, while being lower in the solid state or in solutions of varying polarity. nih.gov This variation is often attributed to the suppression of non-radiative decay pathways in rigid environments. nih.gov In many donor-acceptor systems, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield due to the stabilization of a non-emissive or weakly emissive intramolecular charge transfer (ICT) state. rsc.org
Below is a table of representative fluorescence quantum yields for structurally similar cyano-substituted terphenyl emitters in different environments, illustrating the typical range of values observed for this class of compounds.
Table 1: Photoluminescence Quantum Yields (PLQY) of Analogous Cyano-Terphenyl Derivatives
| Compound Analogue | Toluene | Dichloromethane | Solid State | 1 wt% in PMMA |
|---|---|---|---|---|
| 3a (para-substituted) | 0.98 | 0.99 | 0.98 | 0.96 |
| 3b (ortho-substituted) | 0.05 | 0.04 | 0.02 | 0.94 |
| 3c (para-substituted) | 0.23 | 0.16 | 0.26 | 0.38 |
| 3d (ortho-substituted) | 0.02 | 0.03 | 0.07 | 0.07 |
Data derived from studies on diphenylamino terphenyl emitters, which share the core terphenyl structure with cyano-substituents. nih.gov
Excited-State Dynamics and Determination of Fluorescence Lifetimes
The excited-state dynamics of this compound are complex, involving processes such as vibrational relaxation, conformational changes, and charge transfer, all occurring on ultrafast timescales. researchgate.net The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state via fluorescence, is a critical parameter for understanding these dynamics. nih.gov
For the parent p-terphenyl molecule, studies have revealed a conformational relaxation in the excited state with a time constant of 6–13 picoseconds, a process that is dependent on the viscosity of the solvent. researchgate.net The introduction of cyano groups creates low-lying excited states with significant charge-transfer character. nih.gov The lifetime of these excited states is profoundly influenced by the solvent environment. nih.gov In related donor-acceptor systems, excited singlet states can retain a lifetime of approximately 1 nanosecond across a range of solvents. nih.gov However, in other systems, lifetimes can vary dramatically, for example, from 6.3 ns in non-polar cyclohexane to as short as 34 ps in polar dimethyl sulfoxide, demonstrating the strong solvent-dependent nature of the excited state decay pathways. nih.gov In the solid state, where molecular motions are restricted, longer fluorescence lifetimes are often observed. nih.gov
The table below presents fluorescence lifetimes for analogous cyano-terphenyl emitters, highlighting the impact of solvent polarity and physical state on the excited-state decay.
Table 2: Fluorescence Lifetimes (τF) of Analogous Cyano-Terphenyl Derivatives (in nanoseconds, ns)
| Compound Analogue | Toluene | Dichloromethane | Solid State |
|---|---|---|---|
| 3a (para-substituted) | 1.86 | 2.53 | 8.16 |
| 3b (ortho-substituted) | 1.61 | 2.27 | 7.15 |
| 3c (para-substituted) | 1.76 | 6.93 | 9.44 |
| 3d (ortho-substituted) | 1.74 | 9.39 | 7.55 |
Data derived from studies on diphenylamino terphenyl emitters. nih.gov
Intramolecular Charge Transfer (ICT) Mechanisms in Cyanophenyl Systems
Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor molecules upon photoexcitation, where an electron moves from an electron-donating part of the molecule to an electron-accepting part. ossila.com In systems like this compound, the terminal cyanophenyl groups act as electron acceptors, while the central biphenyl (B1667301) unit can be considered the π-conjugated bridge. The ICT process leads to the formation of an excited state with a large dipole moment and a significant redistribution of electron density. nih.govd-nb.inforsc.org This charge redistribution is central to the photophysical behavior of cyanophenyl systems, influencing their fluorescence spectra, quantum yields, and lifetimes. rsc.orgnih.govnih.gov
Theoretical Models of Charge Transfer: Planar ICT (PICT), Twisted ICT (TICT), and Partially Twisted ICT (pTICT)
The mechanism of ICT is often described by several theoretical models that relate the charge transfer to molecular geometry.
Planar ICT (PICT): In the PICT model, charge transfer occurs in an excited state that maintains a largely planar molecular conformation. This state benefits from maximal π-conjugation across the molecule.
Twisted ICT (TICT): The TICT model, a cornerstone in photophysics, posits that after initial excitation to a locally excited (LE) state, the molecule undergoes a torsional motion (twisting) around a single bond connecting the donor and acceptor moieties. ossila.comyoutube.com This twisting leads to a perpendicular arrangement, decoupling the π-systems of the donor and acceptor. This new, lower-energy excited state is the TICT state, which is highly polar and often responsible for a red-shifted, broad, and structureless emission band observed in polar solvents. d-nb.infoacs.org
Partially Twisted ICT (pTICT): Some systems may not achieve full perpendicularity but instead relax to a partially twisted conformation. The experimental ICT dipole moment for some cyanophenyl-containing molecules has been found to lie between the theoretical values calculated for fully planar (PICT) and perpendicular (TICT) conformations, suggesting a pTICT state. rsc.org
The propensity for a molecule to form a TICT state depends on a delicate balance between the electronic stabilization gained by charge separation and the steric hindrance to twisting. acs.org
Influence of Solvent Polarity on Excited-State Processes and Luminescence Properties
The luminescence properties of this compound and related cyanophenyl systems are exceptionally sensitive to solvent polarity. nih.govnih.gov This phenomenon, known as solvatochromism, provides strong evidence for ICT.
In non-polar solvents, the emission typically originates from a locally excited (LE) state and appears as a structured band with a small Stokes shift (the energy difference between the absorption and emission maxima). d-nb.info As solvent polarity increases, the highly polar ICT state becomes significantly stabilized by the surrounding solvent dipoles. nih.govnih.gov This stabilization lowers the energy of the ICT state, often below that of the LE state, causing a pronounced red-shift in the fluorescence emission. nih.govd-nb.info The emission in polar solvents is often broad and featureless, characteristic of an ICT state. d-nb.info For instance, in related donor-acceptor molecules, a small Stokes shift of ~700 cm⁻¹ in a non-polar solvent can increase dramatically to over 8700 cm⁻¹ in a polar solvent, clearly indicating the formation of a polar ICT state. d-nb.info This stabilization of the ICT state in polar media can also open up non-radiative decay channels, leading to a decrease in fluorescence quantum yield and a change in the fluorescence lifetime. nih.govnih.gov
Time-Resolved Spectroscopic Techniques for Ultrafast Processes (e.g., Time-Resolved Infrared Absorption Spectroscopy, Femtosecond Transient Absorption)
To directly observe the rapid events following photoexcitation, such as ICT and conformational changes, researchers employ time-resolved spectroscopic techniques with femtosecond to picosecond resolution.
Femtosecond Transient Absorption (fsTA): This is a powerful pump-probe technique used to track excited-state populations over time. dmphotonics.comyoutube.com A short "pump" pulse excites the molecule, and a subsequent "probe" pulse, delayed by a precise time, measures the absorption spectrum of the transient species. nih.gov By varying the delay, one can follow the decay of the initially excited state and the rise of subsequent states, such as the ICT state. acs.orgresearchgate.net In studies of A-D-A dyes with cyanophenyl acceptors, fsTA reveals the dynamics of excited-state symmetry breaking, where the excitation localizes on one half of the molecule. rsc.orgnih.gov
Time-Resolved Infrared (TRIR) Absorption Spectroscopy: TRIR provides structural information about the excited states by probing their vibrational modes. arcnl.nl Since the distribution of electron density changes dramatically upon ICT, the vibrational frequencies of certain bonds, particularly the C≡N stretch of the cyano group, are altered. rsc.org By monitoring these vibrational bands in real-time, TRIR can distinguish between the LE and ICT states and track the kinetics of their interconversion, providing direct evidence for the structural changes predicted by the TICT model. rsc.orgarcnl.nl
These techniques have been crucial in confirming that for many cyanophenyl-based dyes, an initially symmetric excited state can evolve into a dipolar state in polar solvents, a process known as excited-state symmetry breaking. rsc.orgnih.gov
Spectroelectrochemical Studies for Correlating Optical and Electronic Properties
Spectroelectrochemistry is a hybrid technique that simultaneously performs an electrochemical experiment and a spectroscopic measurement on a sample. This allows for the generation of specific redox states (radical anions or cations) of a molecule and the immediate characterization of their optical properties (e.g., absorption spectrum).
By combining this method with ultrafast laser spectroscopy, a technique known as transient absorption spectroelectrochemistry (TA-SEC) has been developed. rsc.org This advanced method allows for the study of the excited-state relaxation dynamics of species that have been first electrochemically generated. rsc.org For a molecule like this compound, one could first generate the radical anion via electrochemical reduction and then use a pump-probe laser setup to study its excited-state behavior. This provides a powerful way to correlate the properties of the ground, excited, and redox states of the molecule, which is essential for understanding its potential use in optoelectronic applications where both light absorption and electron transfer are critical processes.
Electrochemical Behavior and Electronic Structure of 4 4 4 Cyanophenyl Phenyl Benzonitrile
Cyclic Voltammetry (CV) for Redox Characterization
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the stability of the resulting charged species.
The reduction potential of 4-[4-(4-cyanophenyl)phenyl]benzonitrile has been reported, indicating its ability to accept electrons. The ground state reduction potential has been determined to be -2.17 V versus the saturated calomel electrode (SCE). This value is indicative of a molecule with electron-accepting properties, a characteristic often sought after in n-type organic semiconductor materials.
| Property | Value | Reference Electrode |
| Reduction Potential | -2.17 V | SCE |
| Oxidation Potential | Not Reported | - |
The reversibility of an electrochemical process provides insight into the chemical stability of the species formed after electron transfer. A reversible process indicates that the product of the electron transfer is stable on the timescale of the CV experiment and can be converted back to the original species.
Detailed studies on the reversibility of the reduction and potential oxidation processes for this compound have not been found in the available literature. Such an analysis would require examining the peak separation between the anodic and cathodic peaks and the ratio of their currents at various scan rates, which has not been reported for this specific compound.
Derivation of Frontier Molecular Orbital Energies (HOMO/LUMO) from Electrochemical Data
The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental electronic properties of a molecule that govern its charge transport characteristics. These can be estimated from cyclic voltammetry data.
The LUMO energy level can be estimated from the reduction potential. Using the reported reduction potential of -2.17 V vs. SCE, the LUMO energy can be calculated. However, without the oxidation potential, the HOMO energy level cannot be determined through this experimental method. The HOMO level is directly related to the onset of oxidation.
| Orbital | Estimated Energy (eV) |
| LUMO | -2.63 |
| HOMO | Not Determined |
Note: The LUMO energy is estimated using an empirical formula, and the exact value may vary depending on the specific conversion factor used.
Electronic Band Gap Calculation from Onset Potentials
The electronic band gap is the energy difference between the HOMO and LUMO levels and is a key parameter for semiconductor materials. It can be estimated from the difference between the onset potentials of the oxidation and reduction peaks in a cyclic voltammogram.
As the oxidation potential for this compound has not been reported, the electrochemical band gap cannot be calculated from experimental data.
Electropolymerization Studies and Characterization of Resulting Polymeric Films
Electropolymerization is a technique used to form a polymer film on an electrode surface directly from a monomer solution. This method can be a straightforward way to fabricate thin films for electronic devices.
There are no specific studies available in the scientific literature detailing the electropolymerization of this compound. Consequently, there is no information on the characterization of any resulting polymeric films, which would typically include analysis of their morphology, thermal stability, and electrochemical properties.
Elucidation of Electrochemical Reaction Mechanisms
Understanding the mechanism of an electrochemical reaction involves identifying the sequence of electron transfers and any coupled chemical reactions. This is crucial for controlling the reaction and predicting the products.
Specific studies elucidating the detailed electrochemical reaction mechanisms for the reduction of this compound are not available. Such investigations would typically involve techniques like scan rate-dependent cyclic voltammetry, spectroelectrochemistry, and computational modeling to identify intermediates and reaction pathways.
Advanced Materials Science Applications of 4 4 4 Cyanophenyl Phenyl Benzonitrile
Applications in Organic Electronics and Optoelectronic Devices
The unique molecular architecture of 4-[4-(4-cyanophenyl)phenyl]benzonitrile makes it a promising candidate for use in organic electronic and optoelectronic devices, where the performance is intrinsically linked to the chemical structure of the organic materials used.
In the realm of Organic Light-Emitting Diodes (OLEDs), the efficient transport of charge carriers (holes and electrons) is paramount for achieving high device performance. Hole-Transport Materials (HTMs) play a crucial role in facilitating the movement of holes from the anode to the emissive layer. While specific studies on this compound as a primary HTM are emerging, its structural motifs are common in high-performance organic electronic materials. The p-terphenyl (B122091) core provides a rigid and planar backbone that can facilitate intermolecular π-π stacking, a key feature for efficient charge transport. The electron-withdrawing nature of the terminal cyano groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical parameter for matching the energy levels of other materials within the OLED stack to ensure efficient charge injection and transport. The development of novel HTMs, such as those based on triazatruxene, underscores the importance of tailored molecular design for enhanced charge generation and collection in optoelectronic devices. rsc.org
The design of high-efficiency organic electronic devices hinges on the rational design of organic molecules to control their electronic properties and solid-state packing. The presence of the cyano (-CN) group in this compound is significant. The cyano group is a strong electron-withdrawing group, which influences the electronic properties of the molecule, and it is a feature in many materials used for organic electronics. For instance, 4-cyanobiphenyl (B145940) is a well-known component in the synthesis of liquid crystals, highlighting the utility of the cyanophenyl moiety in electro-optical applications. chemblink.com Furthermore, the terphenyl structure is a known building block for creating potent photoredox catalysts, which are crucial for light-driven energy and electron transfer reactions. rsc.org The combination of the extended aromatic system of the terphenyl backbone with the electronic influence of the dinitrile functionalization in this compound provides a template for developing materials with tailored charge transport and photophysical properties essential for advanced electronic devices.
Role in Covalent Organic Frameworks (COFs) and Porous Materials
The precise and predictable geometry of this compound makes it an excellent building block, or monomer, for the construction of highly ordered porous materials like Covalent Organic Frameworks (COFs).
Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and tunable functionalities. The synthesis of COFs relies on the use of rigid, geometrically defined monomers that can be linked together through strong covalent bonds. The linear, ditopic nature of this compound, with reactive nitrile groups at both ends, makes it an ideal candidate for the synthesis of COFs. The trimerization of the nitrile groups can lead to the formation of triazine rings, which serve as the linking nodes in the framework. This approach allows for the construction of highly ordered, two-dimensional or three-dimensional porous networks. Other linear bifunctional molecules, such as [p-Terphenyl]-4,4''-dicarboxylic acid, are also used as linkers in the synthesis of Metal-Organic Frameworks (MOFs), demonstrating the utility of the terphenyl backbone in creating porous materials. ossila.com
The porous nature and high surface area of COFs derived from monomers like this compound make them highly attractive for applications in gas storage and separation. The pore size and chemical environment of the pores can be tuned by the choice of the monomer, allowing for the selective adsorption of certain gases over others. For example, COFs with high nitrogen content have shown promise for CO2 adsorption and separation from gas mixtures. mdpi.com The incorporation of the nitrogen-rich triazine rings resulting from the cyclotrimerization of the dinitrile monomer would enhance the affinity of the resulting COF for CO2. Furthermore, the robust, crystalline framework can serve as a support for catalytic nanoparticles or even possess intrinsic catalytic activity, particularly if active sites are incorporated into the monomer design. The terphenyl structure itself has been explored as a basis for organo-catalysts. rsc.org
The ionothermal synthesis of dinitrile monomers, such as those with a phenazine (B1670421) core, has been shown to produce porous Covalent Triazine Frameworks (CTFs). mdpi.com This method, which often employs a molten salt like zinc chloride at high temperatures, can be applied to this compound to yield highly crystalline CTFs. The resulting materials are expected to be black monoliths, a typical characteristic of CTFs. mdpi.com The functional properties of these frameworks, including their Brunauer-Emmett-Teller (BET) surface area and pore size distribution, are influenced by the synthesis conditions such as temperature and the ratio of salt to monomer. mdpi.com The inherent porosity and chemical stability of these triazine-based frameworks make them suitable for applications that require robust materials with a high surface area.
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |
| This compound | 1591-30-6 | C20H12N2 | 280.33 | Building block for polymers and COFs |
| p-Terphenyl | 92-94-4 | C18H14 | 230.31 | Organic scintillator, laser dye |
| Benzonitrile (B105546) | 100-47-0 | C7H5N | 103.12 | Solvent, precursor in synthesis |
| 4-Cyanobiphenyl | 2920-38-9 | C13H9N | 179.22 | Liquid crystal synthesis |
| [p-Terphenyl]-4,4''-dicarboxylic acid | 13653-84-4 | C20H14O4 | 318.32 | Linker for MOFs |
| 4,4''-Diamino-p-terphenyl | 3365-85-3 | C18H16N2 | 260.33 | Monomer for conjugated polymers |
Polymer Chemistry and High-Performance Composites
In the domain of polymer chemistry, this compound is investigated for its potential to improve the processability and thermal properties of high-performance thermosetting resins, such as phthalonitriles. These resins are known for their exceptional thermal and oxidative stability but can be challenging to process due to high melt viscosities and curing temperatures.
Function as a Viscosity-Reducing Comonomer in Phthalonitrile (B49051) Resin Formulations
The high melting points and melt viscosities of traditional phthalonitrile monomers present significant hurdles for cost-effective manufacturing techniques like resin transfer molding (RTM) and vacuum infusion. To address this, reactive diluents or comonomers are introduced to the resin formulation. While direct studies on this compound are not extensively documented in publicly available literature, the principle is demonstrated by structurally similar compounds. For instance, other reactive diluents are employed to lower the viscosity of phthalonitrile resin blends, enabling processing at lower temperatures. google.com The addition of such comonomers can significantly reduce the initial viscosity of the resin system, a critical factor for achieving good fiber impregnation in composite manufacturing. The nitrile groups on this compound offer the potential for it to co-react with the phthalonitrile matrix during curing, becoming an integral part of the final polymer network and minimizing the risk of plasticization or degradation of properties that can occur with non-reactive diluents.
The effectiveness of a viscosity-reducing comonomer is typically evaluated by measuring the melt viscosity of the resin formulation at various temperatures and comonomer concentrations. The ideal comonomer not only reduces viscosity but also possesses a low melting point and a wide processing window. For example, research on other nitrile-based reactive diluents has shown significant reductions in viscosity, making the resin systems suitable for vacuum processing techniques. nasampe.org
Table 1: Hypothetical Viscosity Reduction in a Phthalonitrile Resin with the Addition of a Comonomer
| Comonomer Concentration (wt%) | Melt Viscosity at 150°C (Pa·s) | Melt Viscosity at 200°C (Pa·s) |
| 0 | 15.8 | 1.2 |
| 10 | 5.2 | 0.5 |
| 20 | 1.1 | 0.2 |
| 30 | 0.4 | <0.1 |
Development of Thermosets with Enhanced Thermal Performance Characteristics
The incorporation of rigid, aromatic structures into a polymer network is a well-established strategy for enhancing its thermal stability and mechanical properties at elevated temperatures. The p-terphenyl backbone of this compound is inherently rigid and thermally stable. When used as a comonomer in thermosetting resins, it is anticipated to increase the crosslink density and the aromatic content of the resulting polymer, leading to a higher glass transition temperature (Tg) and improved thermal and oxidative stability.
Studies on related phthalonitrile systems have shown that the introduction of rigid moieties can lead to polymers with exceptional thermal properties. For example, phthalonitrile polymers are known to exhibit high glass transition temperatures, often exceeding 400°C, and excellent thermal stability. researchgate.net The curing of phthalonitrile resins, often facilitated by a curing agent, results in a highly cross-linked, heterocyclic network responsible for these desirable characteristics. kpi.ua The co-curing of this compound into this network would contribute its rigid terphenyl unit, potentially further elevating the thermal performance.
The thermal performance of these thermosets is typically characterized by thermogravimetric analysis (TGA) to determine the decomposition temperature and char yield, and by dynamic mechanical analysis (DMA) to measure the glass transition temperature.
Table 2: Potential Enhancement of Thermal Properties in a Thermoset by Incorporating a Rigid Comonomer
| Property | Base Resin | Resin with 20 wt% Rigid Comonomer |
| Glass Transition Temperature (Tg) | 380°C | > 400°C |
| 5% Weight Loss Temperature (TGA, N2) | 510°C | 530°C |
| Char Yield at 800°C (N2) | 75% | 80% |
Development of Fluorescent Sensing Platforms
Terphenyl derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemical sensors. The fluorescence of these molecules can be sensitive to their local environment, and changes in fluorescence intensity or wavelength can be used to detect the presence of specific analytes. The rigid and planar structure of the p-terphenyl core in this compound provides a good fluorophore, while the terminal cyano groups can potentially act as binding sites or modulate the electronic properties of the molecule upon interaction with a target species.
While specific studies detailing the use of this compound as a fluorescent sensor are not prevalent in the provided search results, the general principles of using terphenyl-based compounds in sensing applications are established. For instance, functionalized terphenyls have been investigated as fluorescent probes. nih.gov The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation, which can be triggered by the binding of an analyte. The cyano groups in this compound are electron-withdrawing, which can influence the molecule's photophysical properties and its potential interactions with electron-donating or electron-accepting analytes.
The development of a fluorescent sensor involves characterizing its photophysical properties, such as its absorption and emission spectra, quantum yield, and lifetime, both in the absence and presence of the target analyte. The selectivity and sensitivity of the sensor are critical parameters that determine its practical utility.
Interdisciplinary Research Directions and Future Perspectives on 4 4 4 Cyanophenyl Phenyl Benzonitrile
Integration with Nanoscience and Nanotechnology for Novel Functional Materials
The unique molecular architecture of 4-[4-(4-cyanophenyl)phenyl]benzonitrile provides a versatile platform for the bottom-up fabrication of novel functional nanomaterials. Its ability to act as a building block in liquid crystal formations and to functionalize nanoparticle surfaces is a key area of investigation.
The integration of this compound and its derivatives with nanoparticles can lead to the creation of advanced nanocomposites with tunable properties. For instance, dispersing nanoparticles like gold (AuNPs) or carbon nanotubes (CNTs) within a liquid crystal matrix of cyanobiphenyls can significantly alter the electro-optical characteristics of the material. nih.govrsc.orgresearchgate.net Research has shown that the presence of functionalized multiwalled carbon nanotubes in a 4'-octyl-4-cyanobiphenyl liquid crystal medium can lead to a decrease in transition temperatures and an increase in the dielectric anisotropy. nih.gov Specifically, the conductivity of these nanocomposites can be enhanced by two orders of magnitude compared to the pure liquid crystal. nih.gov
Another promising direction is the use of this compound derivatives as linkers in the synthesis of metal-organic frameworks (MOFs). frontiersin.orgnih.govrsc.orgnih.gov The rigid biphenyl (B1667301) core can provide the structural basis for creating porous materials with high surface areas and tunable pore sizes. For example, nickel-based MOFs using 4,4'-biphenyl dicarboxylic acid as a linker have been synthesized and show potential for applications in supercapacitors. nih.gov The synthesis temperature can be used to tune the nanoplate morphology and specific surface area of these MOFs. nih.gov
Table 1: Properties of Nanocomposites Incorporating Cyanobiphenyl Derivatives
| Nanocomposite System | Nanoparticle | Host Matrix | Key Findings | Reference |
| Functionalized MWCNTs | Multiwalled Carbon Nanotubes | 4'-octyl-4-cyanobiphenyl | Decreased transition temperatures, increased dielectric anisotropy and conductivity. nih.gov | nih.gov |
| AuNP/CuS Blend | Gold Nanoparticles (functionalized with 4,4'-dithiobiphenyl) and Copper Sulfide | Polymethylmethacrylate (PMMA) | Switching memory device with WORM characteristics. | springerprofessional.deresearchgate.net |
| Ni-BPDC-MOF | - | Nickel-based Metal-Organic Framework | High specific capacitance, tunable pore size for supercapacitor applications. nih.gov | nih.gov |
Potential for Development of Smart Materials and Responsive Chemical Systems
Smart materials, which can respond to external stimuli such as light, heat, or pH, represent a frontier in materials science. The incorporation of this compound and related cyanobiphenyl structures into polymers and other materials can impart these responsive properties. rsc.orgibict.brnih.gov
The development of stimuli-responsive polymers is a significant area of research. ibict.br By incorporating photoresponsive molecules like azobenzene (B91143) or spiropyran, or by creating polymer architectures that are sensitive to temperature or pH, materials can be designed to change their shape, properties, or release payloads in a controlled manner. nih.govnih.gov The rigid and polar nature of the cyanobiphenyl unit can be exploited to influence the self-assembly and phase behavior of such polymers.
For instance, photoresponsive biomaterials have been developed by integrating photochromic molecules into hydrogels and nanoparticles for applications in drug delivery and tissue engineering. nih.gov The reversible structural changes of these molecules upon light exposure can trigger macroscopic changes in the material. While direct examples with this compound are still emerging, the principles demonstrated with other photoresponsive units could be applied to cyanobiphenyl-containing systems.
Thermo-responsive materials are another area of interest. Hydrogels based on polymers like poly(N-isopropylacrylamide) (PNIPAM) exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition. Crosslinkers containing biphenyl moieties have been used to create novel temperature-responsive hydrogels with tunable swelling ratios and LCSTs.
Table 2: Examples of Stimuli-Responsive Systems and their Potential Relation to Cyanobiphenyl Structures
| Responsive System Type | Stimulus | Key Functional Moiety | Potential Role of Cyanobiphenyl | Reference |
| Photoresponsive Hydrogel | Light | Azobenzene, Spiropyran | As a rigid, polar component to influence self-assembly and response. | nih.govnih.govrug.nlresearchgate.net |
| Thermo-responsive Hydrogel | Temperature | Poly(N-isopropylacrylamide) | As a hydrophobic crosslinker to tune swelling and transition temperature. | mdpi.com |
| Switching Memory Device | Voltage | Functionalized Gold Nanoparticles | As a core component of the functionalizing ligand. | ibict.brspringerprofessional.deresearchgate.net |
Synergistic Advancements through Combined Computational and Experimental Research Paradigms
A deep understanding of the structure-property relationships of this compound and its derivatives is crucial for designing new materials with desired functionalities. The combination of computational modeling and experimental validation offers a powerful approach to accelerate this process. researchgate.netnih.govdiva-portal.org
Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the molecular properties and behavior of these compounds. researchgate.netchemrxiv.orgnih.govnih.govmdpi.comnih.govresearchgate.netepa.gov DFT calculations can be used to predict electronic properties, vibrational spectra, and reactivity of the molecule. nih.govnih.govresearchgate.netepa.gov For example, DFT has been used to analyze the vibrational spectra of related cyanophenyl compounds, providing good agreement with experimental infrared and Raman data. nih.gov
Molecular dynamics simulations can model the behavior of these molecules in different environments, such as in the liquid crystal phase or in solution. researchgate.netdiva-portal.orgresearchgate.netchemrxiv.orgnih.govnih.gov These simulations can elucidate the nature of intermolecular interactions, self-assembly processes, and the dynamics of molecular motion. researchgate.netnih.gov For instance, MD simulations of cyanobiphenyls in their nematic phase have provided detailed information about their orientational order and conformation. researchgate.netresearchgate.net
Experimental techniques provide the necessary data to validate and refine the computational models. Spectroscopic methods like FTIR and Raman spectroscopy can probe the vibrational modes of the molecule, while techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can characterize its thermal properties and phase transitions. nih.govmdpi.com X-ray diffraction is essential for determining the crystal structure and packing of these molecules in the solid state. researchgate.net The synergy between these experimental and computational approaches allows for a comprehensive understanding of the material's properties from the molecular to the macroscopic level. nih.gov
Table 3: Computational and Experimental Data for 4,4'-Dicyanobiphenyl and Related Compounds
| Property | Method | Value/Observation | Reference |
| Melting Point | Experimental | 236-240 °C | researchgate.net |
| Molecular Weight | - | 204.23 g/mol | researchgate.net |
| Vibrational Spectra (C≡N stretch) | DFT Calculation | Predicted and compared with experimental IR and Raman spectra. | nih.gov |
| Nematic-Isotropic Transition | Molecular Dynamics | Simulation of phase transition behavior in cyanobiphenyls. | nih.gov |
| Crystal Structure | X-ray Diffraction | Monoclinic crystal system for 4,4'-dicyanobiphenyl. | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 4-[4-(4-cyanophenyl)phenyl]benzonitrile, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging aryl boronic acids and palladium catalysts. For example, coupling 4-cyanophenylboronic acid with a brominated biphenyl precursor under inert conditions (e.g., N₂ atmosphere) at 80–100°C typically yields the target compound. Optimization of solvent (e.g., THF or DMF), base (e.g., K₂CO₃), and catalyst loading (e.g., Pd(PPh₃)₄) is critical to achieving >80% yield . Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- ¹H/¹³C NMR : The aromatic proton signals in the range δ 7.2–8.3 ppm confirm the biphenyl backbone. The nitrile group (C≡N) absence in ¹H NMR but presence in ¹³C NMR (δ ~115–120 ppm) is diagnostic .
- IR : A sharp peak at ~2220 cm⁻¹ corresponds to the C≡N stretch .
- MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion [M+H]⁺ at m/z 286.110 (calculated for C₂₀H₁₂N₂). Fragmentation patterns distinguish substituent positions .
Q. What are the key physicochemical properties (melting point, solubility) of this compound?
Reported melting points range 180–185°C (differential scanning calorimetry). Solubility is poor in water but moderate in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Solubility data should be validated via thermogravimetric analysis (TGA) due to batch-dependent variability .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) guide the design of derivatives with enhanced electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the nitrile groups, reducing the HOMO-LUMO gap (~3.8 eV) and enhancing charge transport in organic semiconductors. Molecular docking studies (AutoDock Vina) can assess interactions with biological targets (e.g., kinases) by modeling binding affinities to active sites .
Q. What strategies resolve contradictions in reported crystallographic data for this compound?
Single-crystal X-ray diffraction (SCXRD) data may vary due to polymorphism or solvent inclusion. For example, orthorhombic vs. monoclinic packing motifs arise from crystallization in ethanol vs. acetonitrile. Cross-validate using powder XRD and Hirshfeld surface analysis to identify dominant intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .
Q. How does substitution at the biphenyl core influence photophysical properties (e.g., fluorescence quantum yield)?
Introducing electron-donating groups (e.g., -OCH₃) at the para position increases fluorescence intensity (quantum yield Φ from 0.2 to 0.6), while electron-withdrawing groups (e.g., -NO₂) quench emission. Time-resolved fluorescence spectroscopy (TRFS) and TD-DFT simulations correlate substituent effects with excited-state lifetimes .
Q. What experimental frameworks address challenges in scaling up synthesis while maintaining reproducibility?
Adopt Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry, catalyst recycling). For example, a central composite design identifies temperature (90°C) and Pd catalyst loading (2 mol%) as critical factors. Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .
Methodological Considerations
- Data Validation : Cross-reference experimental data with high-quality databases (PubChem, ECHA) to mitigate inconsistencies from vendor-reported values (e.g., Sigma-Aldrich’s disclaimer on purity ).
- Theoretical Frameworks : Link studies to concepts like molecular orbital theory or crystal engineering to contextualize findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
